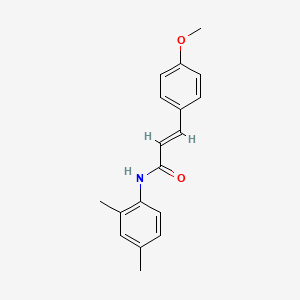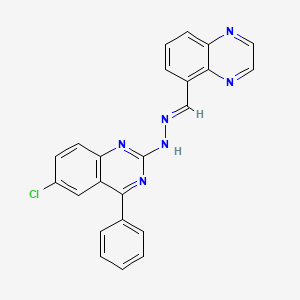![molecular formula C14H13ClFNO2 B5767534 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol](/img/structure/B5767534.png)
2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol, also known as CFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFMP is a phenol derivative that contains both chloro and fluoro substituents on the phenyl ring. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The exact mechanism of action of 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol is not fully understood. However, studies have shown that 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol exerts its effects by modulating various signaling pathways. 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol has also been shown to activate the AMPK pathway, which regulates cellular energy metabolism and plays a role in cancer and inflammation.
Biochemical and Physiological Effects:
2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol has been shown to have various biochemical and physiological effects. 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and protein kinase C (PKC). 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol has also been shown to induce the expression of various genes, including p53 and Bax, which are involved in apoptosis.
Advantages and Limitations for Lab Experiments
2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol has several advantages for use in lab experiments. 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol is relatively stable and can be easily synthesized using various methods. 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol is also soluble in organic solvents, making it easy to handle in the lab. However, 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol has some limitations. 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol is a relatively new compound, and its properties and effects are still being studied. 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol is also expensive to produce, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for research on 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol. One direction is to study the effects of 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol on other signaling pathways and enzymes. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol, including its absorption, distribution, metabolism, and excretion. Additionally, further studies are needed to determine the potential toxicity and side effects of 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol. Finally, 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol may have potential applications in other fields, such as neurodegenerative diseases and infectious diseases, which warrant further investigation.
Synthesis Methods
2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3-chloro-4-fluoroaniline with 5-methoxy-2-hydroxybenzaldehyde in the presence of a base. This reaction leads to the formation of 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol as a solid product that can be purified using column chromatography. Other methods involve the use of different starting materials and reaction conditions. However, the yield and purity of 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol obtained using these methods may vary.
Scientific Research Applications
2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol has been extensively studied for its potential applications in various fields. One of the most promising applications of 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol is in the field of cancer research. 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol has also been shown to be effective against multidrug-resistant cancer cells, making it a potential candidate for the development of new anticancer drugs.
2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol has also been studied for its potential use as an anti-inflammatory agent. 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. 2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol has also been shown to be effective against various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
2-[(3-chloro-4-fluoroanilino)methyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2/c1-19-11-4-2-9(14(18)7-11)8-17-10-3-5-13(16)12(15)6-10/h2-7,17-18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRIMXQBCAIIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=CC(=C(C=C2)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloro-4-fluoroanilino)methyl]-5-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5767454.png)
![4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5767458.png)

![2-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5767482.png)



![N-(4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5767509.png)





